molecular formula C7H11NO3 B3232412 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid CAS No. 134053-92-2

3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid

Cat. No.: B3232412
CAS No.: 134053-92-2
M. Wt: 157.17 g/mol
InChI Key: CSBJIXVKDCZBPF-YFKPBYRVSA-N
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Description

3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid, also known as a γ-keto-α-amino acid, is a unique organic compound with significant biochemical relevance. It features a pyrrolidine ring system fused with a ketone functional group, indicative of its intricate structure and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes exist to prepare 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid. One common method involves the reaction of a suitable amine with diethyl oxalate, followed by cyclization under acidic conditions to form the pyrrolidine ring and finally oxidation to introduce the ketone group.

Industrial Production Methods: In industrial settings, this compound can be synthesized through the catalytic hydrogenation of a precursor compound followed by enzymatic conversion to improve yield and purity. The use of biocatalysts and optimized reaction conditions often leads to scalable and efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid undergoes various chemical reactions such as:

  • Oxidation: Oxidized using agents like potassium permanganate, yielding carboxylic acids.

  • Reduction: Reduced by reagents like sodium borohydride, forming alcohol derivatives.

  • Substitution: Substituted using halogens or other nucleophiles under suitable conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromic acid.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: Acidic or basic media, with reagents like halogen acids.

Major Products:

  • Oxidation products include higher carboxylic acids.

  • Reduction products are primarily alcohols.

  • Substitution reactions yield various halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid is valuable in multiple scientific fields:

  • Chemistry: Used as a building block in organic synthesis, especially in constructing complex heterocyclic structures.

  • Biology: Functions as a biochemical probe to study enzyme mechanisms and metabolic pathways.

  • Medicine: Investigated for its potential role as a precursor in the synthesis of pharmaceutical agents.

  • Industry: Utilized in the production of polymers and as an intermediate in the manufacture of various chemical products.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, mainly enzymes involved in metabolic pathways. It can act as an inhibitor or substrate, altering the enzyme activity and subsequently the metabolic flux. The ketone functional group plays a pivotal role in its reactivity, facilitating interactions with nucleophilic amino acid residues in the enzyme active sites.

Comparison with Similar Compounds

  • 3-hydroxy-2-pyrrolidinone

  • 5-oxo-3-pyrrolidinyl acetic acid

Comparison: 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid stands out due to its unique ketone substitution, providing distinct reactivity compared to other pyrrolidine derivatives. While similar compounds might feature different substituents like hydroxyl or acetyl groups, the ketone group in this compound offers unique pathways for synthetic and biochemical reactions.

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Properties

IUPAC Name

3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-3-1-5(8-6)2-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBJIXVKDCZBPF-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid
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3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid
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3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid
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3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid
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3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid
Reactant of Route 6
3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid

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